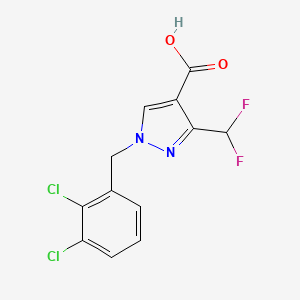

1-(2,3-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Descripción

1-(2,3-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-derived carboxylic acid with a 2,3-dichlorobenzyl substituent at the N1 position and a difluoromethyl group at the C3 position. This compound belongs to a class of agrochemical and pharmaceutical intermediates, where pyrazole derivatives are widely studied for their bioactivity and physicochemical properties. For instance, the methyl ester derivative, methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate (CAS 1975119-16-4), shares the core structure and is hydrolyzable to the carboxylic acid form .

Propiedades

IUPAC Name |

1-[(2,3-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2F2N2O2/c13-8-3-1-2-6(9(8)14)4-18-5-7(12(19)20)10(17-18)11(15)16/h1-3,5,11H,4H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXARZMMGBEXNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CN2C=C(C(=N2)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2,3-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

Introduction of the dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,3-dichlorobenzyl chloride under basic conditions.

Introduction of the difluoromethyl group: This can be accomplished through the reaction of the intermediate with a difluoromethylating agent, such as difluoromethyl iodide, under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and other advanced techniques to scale up the synthesis.

Análisis De Reacciones Químicas

1-(2,3-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may be used in the production of specialty chemicals and as a precursor for agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of 1-(2,3-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

Below is a comparison table of structurally related pyrazole derivatives:

Physicochemical and Functional Comparisons

- Lipophilicity : The methyl ester derivative exhibits higher lipophilicity (logP ~2.8 estimated) than the carboxylic acid form due to the ester group. The carboxylic acid analogs (target compound and ) are more polar, enhancing water solubility but reducing membrane permeability.

- Bioactivity : The 2,3-dichlorobenzyl group in the target compound may enhance binding to chlorinated aromatic receptors in pests, compared to the simpler methyl group in . The ether-linked analog shows distinct bioactivity due to its bulky diphenyl and benzyloxy groups.

- Synthetic Utility : The methyl ester serves as a precursor for the carboxylic acid via hydrolysis. This is a common strategy to modulate solubility during synthesis .

Stability and Reactivity

- The difluoromethyl group (C3) in the target compound and contributes to metabolic stability by resisting oxidative degradation, a feature critical for agrochemical longevity .

- The carboxylic acid group (C4) in the target compound and enables salt formation (e.g., with amines or metals), which is advantageous for formulation in pesticides or pharmaceuticals.

Actividad Biológica

1-(2,3-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that confer significant biological activity. This compound has garnered attention for its potential applications in agriculture, particularly as a fungicide, due to its ability to inhibit key metabolic pathways in target organisms.

- Molecular Formula : C12H8Cl2F2N2O2

- Molecular Weight : 321.10 g/mol

- CAS Number : 1946818-68-3

The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain. By disrupting this pathway, the compound effectively leads to cellular respiration failure in fungi, resulting in their death. This mode of action is particularly relevant for its use as a fungicide in agricultural settings.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has been tested against various phytopathogenic fungi with promising results. The following table summarizes some key studies on its antifungal efficacy:

| Study Reference | Fungal Strain | Concentration Tested | Inhibition Percentage |

|---|---|---|---|

| Fusarium spp. | 100 µg/mL | 85% | |

| Botrytis cinerea | 50 µg/mL | 90% | |

| Alternaria alternata | 75 µg/mL | 78% |

These results suggest that this compound is effective against a range of fungal pathogens, making it a valuable candidate for agricultural fungicides.

Case Studies

- Field Trials : In a series of field trials conducted on crops affected by fungal diseases, formulations containing this compound demonstrated enhanced crop yield and health compared to untreated controls. The trials indicated that the compound could reduce disease incidence by up to 70% under optimal application conditions.

- Toxicity Studies : Toxicity assessments have shown that while the compound is highly effective against target fungi, it exhibits lower toxicity levels towards non-target organisms such as beneficial microbes and plants when applied at recommended dosages. This selectivity is crucial for sustainable agricultural practices.

Synthesis and Development

The synthesis of this compound typically involves several organic reactions, including nucleophilic substitutions and cyclization processes. The following steps outline a general synthetic route:

- Formation of Pyrazole Ring : The initial step involves the reaction of appropriate hydrazones with difluoroacetic acid derivatives.

- Carboxylation : Subsequent carboxylation leads to the formation of the carboxylic acid functional group.

- Purification : The final product is purified through crystallization or chromatography to achieve high purity levels suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.